Org-24598

Description

Properties

IUPAC Name |

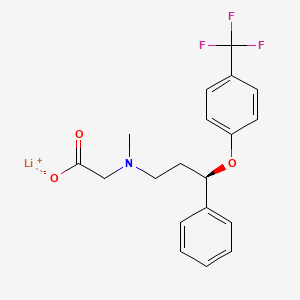

lithium;2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQXVSNARQMSDL-UNTBIKODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3LiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585244 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722456-08-8 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacological Profile of Org-24598: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-24598 is a potent and highly selective inhibitor of the glial glycine transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine levels, thereby modulating the activity of both N-methyl-D-aspartate (NMDA) receptors and strychnine-sensitive glycine receptors. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, in vitro and in vivo functional effects, and detailed experimental methodologies. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Glycine is a crucial neurotransmitter in the central nervous system (CNS), acting as a co-agonist at NMDA receptors and a primary agonist at inhibitory glycine receptors. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, GlyT1 and GlyT2. GlyT1, located primarily on glial cells, plays a key role in clearing glycine from the synapse. Inhibition of GlyT1 represents a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia, and for modulating neuronal excitability in other CNS disorders. This compound is a sarcosine-based inhibitor of GlyT1 that has demonstrated efficacy in preclinical models of cognitive impairment and addiction.[1]

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of the GlyT1b isoform of the glycine transporter.[2] This inhibition leads to an increase in the extracellular concentration of glycine in the vicinity of synapses.[1] The elevated glycine levels have two main downstream effects:

-

Potentiation of NMDA Receptor Function: Glycine acts as an essential co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. By increasing the availability of glycine, this compound enhances NMDA receptor activation in the presence of glutamate, promoting ion flux and downstream signaling cascades involved in synaptic plasticity.[1][3]

-

Modulation of Glycine Receptor Activity: Glycine is also the primary agonist for inhibitory, strychnine-sensitive glycine receptors. Increased extracellular glycine can therefore enhance inhibitory neurotransmission in brain regions where these receptors are expressed.[4]

The following diagram illustrates the core mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound.

Table 1: Binding Affinity and Functional Potency at GlyT1

| Parameter | Species | Value | Reference(s) |

| IC50 (GlyT1b Inhibition) | - | 6.9 nM | [2] |

| Kd ([3H]this compound binding) | Rat | 16.8 ± 2.2 nM | [5] |

Table 2: Selectivity Profile

This compound exhibits high selectivity for GlyT1 over other neurotransmitter transporters and receptors.

| Target | Activity | Reference(s) |

| GlyT2 | Negligible (pIC50 < 4) | [2] |

| Adrenoceptors | Negligible (pIC50 < 4) | [2] |

| Dopamine Receptors | Negligible (pIC50 < 4) | [2] |

| 5-HT Receptors | Negligible (pIC50 < 4) | [2] |

| Noradrenaline Transporter (NET) | Negligible (pIC50 < 4) | [2] |

| Dopamine Transporter (DAT) | Negligible (pIC50 < 4) | [2] |

| Serotonin Transporter (SERT) | Negligible (pIC50 < 4) | [2] |

| GABA Transporters | Negligible (pIC50 < 4) | [2] |

Key Preclinical Findings and Experimental Protocols

In Vitro Studies

Objective: To determine the functional potency of this compound in inhibiting glycine uptake via GlyT1.

Experimental Protocol:

-

Cell Culture: Flp-in™-CHO cells stably expressing human GlyT1 (hGlyT1) are plated at a density of 40,000 cells/well in 96-well plates and cultured for 24 hours.

-

Assay Preparation: The culture medium is aspirated, and cells are washed twice with an uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, and 10 mM D-glucose).

-

Inhibitor Incubation: Cells are incubated for 20-30 minutes at room temperature with varying concentrations of this compound or vehicle.

-

Uptake Initiation: A solution containing a mixture of non-radiolabeled glycine and [³H]glycine is added to each well to initiate the uptake reaction.

-

Incubation and Termination: The plate is incubated for a defined period (e.g., 15 minutes) with gentle agitation. The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer.

-

Quantification: Cells are lysed, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor. The IC₅₀ value for this compound is calculated from the concentration-response curve.

Objective: To determine the binding affinity (Kd) of this compound for GlyT1.

Experimental Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells expressing hGlyT1 or from rodent brain tissue (e.g., mouse forebrain).

-

Saturation Binding: For saturation experiments, membranes (10-40 µg of protein per well) are incubated with increasing concentrations of [³H]this compound in a binding buffer for a specified time (e.g., 3 hours at room temperature) to reach equilibrium.

-

Competition Binding: For competition assays, membranes are incubated with a fixed concentration of [³H]this compound and a range of concentrations of unlabeled this compound or other competing ligands.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GlyT1 inhibitor. Kd and Bmax values are determined from saturation binding data, while Ki values for competing ligands are calculated from IC₅₀ values obtained in competition assays using the Cheng-Prusoff equation.[5]

In Vivo Studies

Objective: To evaluate the effect of this compound on voluntary ethanol consumption.

Findings: Daily administration of this compound has been shown to profoundly reduce ethanol intake in rats with a preference for ethanol. This effect was sustained over the treatment period without the development of tolerance.[6]

Experimental Protocol:

-

Animals: Male Wistar rats with a pre-established preference for ethanol (~60%) are used.

-

Housing and Ethanol Access: Rats are housed individually with a two-bottle free-choice access to water and an ethanol solution for a limited period each day.

-

Treatment: Rats are administered daily intraperitoneal (i.p.) injections of this compound or vehicle.

-

Measurement: Ethanol and water consumption are measured daily.

-

Data Analysis: The amount of ethanol consumed (g/kg body weight) is calculated and compared between the treatment and vehicle groups.

Objective: To assess the ability of this compound to ameliorate cognitive impairments associated with ethanol withdrawal.

Findings: this compound has been shown to reverse deficits in recognition and spatial memory in rats following binge-like ethanol exposure.[1][4] This pro-cognitive effect is associated with the normalization of upregulated NMDA receptor subunits (GluN1 and GluN2B) in the hippocampus and perirhinal cortex.[1] The beneficial effects of this compound on spatial memory were blocked by the NMDA receptor glycine site antagonist L-701,324, confirming the involvement of this site in its mechanism of action.[1][4]

Experimental Protocols:

-

Novel Object Recognition (NOR) Task:

-

Habituation: Rats are individually habituated to an open-field arena in the absence of objects.

-

Familiarization Phase (T1): Each rat is placed in the arena with two identical objects and allowed to explore them for a set period.

-

Inter-trial Interval (ITI): The rat is returned to its home cage for a specific duration.

-

Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object.

-

Drug Administration: this compound (0.1, 0.3, and 0.6 mg/kg, i.p.) is administered 30 minutes before the test phase on the 10th day of ethanol withdrawal.[4]

-

Data Analysis: The time spent exploring the novel versus the familiar object is recorded. A discrimination index is calculated to quantify recognition memory.

-

-

Barnes Maze (BM) Task:

-

Apparatus: A circular platform with multiple holes around the periphery, one of which leads to an escape box.

-

Habituation: Rats are habituated to the maze and guided to the escape box.

-

Acquisition Training: Rats are trained over several trials to locate the escape box using spatial cues in the room.

-

Reversal Learning: After acquisition, the location of the escape box is changed, and the rats' ability to learn the new location is assessed.

-

Drug Administration: this compound is administered 30 minutes before each reversal learning session on days 11-13 of ethanol withdrawal.[4]

-

Data Analysis: Latency to find the escape box and the number of errors (poking into incorrect holes) are recorded.

-

The following diagram illustrates a typical workflow for an in vivo behavioral study with this compound.

Objective: To measure extracellular levels of glycine and dopamine in specific brain regions following this compound administration.

Findings: In vivo microdialysis studies in rats have shown that this compound increases extracellular glycine levels in the nucleus accumbens. Some studies have also reported an increase in basal dopamine levels in this region following treatment with this compound.[6]

Experimental Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized rat.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurochemical Analysis: The concentrations of glycine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

Signaling Pathways

The pharmacological effects of this compound are mediated through its influence on glycinergic and glutamatergic signaling.

NMDA Receptor-Mediated Signaling

By increasing synaptic glycine, this compound facilitates the activation of NMDA receptors. This leads to the influx of Ca²⁺ into the postsynaptic neuron, which in turn activates a variety of downstream signaling cascades. These pathways are critical for synaptic plasticity, including long-term potentiation (LTP), which is a cellular substrate for learning and memory.[1]

Potential Glycine Receptor-Mediated Signaling

Some evidence suggests that the effects of GlyT1 inhibitors on ethanol consumption may be attenuated by the glycine receptor antagonist strychnine.[4] This indicates that in addition to its effects on NMDA receptors, this compound may also influence neuronal activity through strychnine-sensitive inhibitory glycine receptors, potentially by modulating GABAergic transmission in reward-related brain circuits.

Conclusion

This compound is a potent and selective GlyT1 inhibitor with a well-defined mechanism of action. By elevating extracellular glycine levels, it enhances NMDA receptor function and potentially modulates inhibitory glycine receptor activity. Preclinical studies have demonstrated its efficacy in reversing cognitive deficits and reducing ethanol consumption, highlighting its therapeutic potential for various CNS disorders. The detailed pharmacological profile and experimental methodologies presented in this guide provide a valuable resource for researchers investigating the therapeutic applications of GlyT1 inhibition.

References

- 1. Tripartite signalling by NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PMC [pmc.ncbi.nlm.nih.gov]

Org-24598: A Deep Dive into its Impact on Synaptic Glycine and NMDA Receptor Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Org-24598 is a potent and highly selective inhibitor of the glial glycine transporter 1 (GlyT1b), a key regulator of glycine levels in the synaptic cleft. By blocking the reuptake of glycine, this compound effectively increases the concentration of this crucial amino acid in the synapse. This elevation of synaptic glycine has profound implications for neuronal signaling, primarily through the potentiation of N-methyl-D-aspartate (NMDA) receptor function, where glycine acts as an essential co-agonist. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on synaptic glycine concentration, and detailed experimental protocols for its investigation. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and other GlyT1 inhibitors as potential therapeutic agents for a range of neurological and psychiatric disorders.

Introduction

Glycine is a multifaceted amino acid in the central nervous system (CNS), acting as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a critical co-agonist at NMDA receptors throughout the brain. The precise regulation of synaptic glycine concentrations is therefore vital for maintaining balanced neuronal activity. The glycine transporter type 1 (GlyT1), predominantly located on glial cells surrounding the synapse, plays a pivotal role in this regulation by clearing glycine from the synaptic cleft.

This compound has emerged as a valuable pharmacological tool and a potential therapeutic candidate due to its high potency and selectivity as a GlyT1b inhibitor, with an IC50 of 6.9 nM.[1][2] Its inhibitory action on GlyT1 leads to a localized increase in synaptic glycine, thereby enhancing NMDA receptor-mediated neurotransmission.[3][4] This mechanism has been implicated in a variety of physiological processes, including learning, memory, and synaptic plasticity, and has been explored in the context of CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[3][5] This guide will delve into the core aspects of this compound's effects on synaptic glycine and its downstream consequences.

Mechanism of Action: Enhancing NMDA Receptor Function

The primary mechanism of action of this compound is the competitive inhibition of the GlyT1b transporter. By binding to the transporter, this compound prevents the reuptake of glycine from the synaptic cleft into glial cells. This leads to an accumulation of glycine in the immediate vicinity of the synapse, where it can interact with the glycine binding site on the GluN1 subunit of the NMDA receptor.

The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor ion channel. Therefore, by increasing the availability of the co-agonist glycine, this compound potentiates NMDA receptor activation in the presence of glutamate. This enhanced NMDA receptor signaling can lead to increased calcium influx into the postsynaptic neuron, triggering a cascade of downstream intracellular events that are fundamental to synaptic plasticity and other neuronal functions.

Figure 1: Signaling pathway of this compound's effect on synaptic glycine and NMDA receptor activation.

Quantitative Data on Synaptic Glycine Concentration

The most direct evidence for the action of this compound comes from studies that have quantified the changes in extracellular glycine levels following its administration. In vivo microdialysis is a key technique used for this purpose.

| Study | Animal Model | Brain Region | This compound Dose | Effect on Extracellular Glycine | Reference |

| Olsson et al. (2024) | Male Wistar rats | Nucleus Accumbens | 6 and 9 mg/kg, i.p. | Significantly raised accumbal glycine levels. | [6] |

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Glycine

This protocol is based on the methodology described by Olsson et al. (2024) to assess the impact of this compound on extracellular glycine concentrations in the nucleus accumbens of rats.[6]

4.1.1. Animals and Surgical Procedure:

-

Animals: Male Wistar rats are used.

-

Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the nucleus accumbens. The cannula is secured with dental cement. Animals are allowed to recover for a specified period before the microdialysis experiment.

4.1.2. Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula into the nucleus accumbens.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular glycine levels.

-

This compound (dissolved in a suitable vehicle) is administered intraperitoneally (i.p.) at the desired doses (e.g., 6 and 9 mg/kg).

-

Dialysate collection continues for a defined period post-injection to monitor changes in glycine concentration.

4.1.3. Sample Analysis:

-

Glycine concentrations in the dialysate samples are determined using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.

4.1.4. Data Analysis:

-

Changes in extracellular glycine levels are expressed as a percentage of the mean baseline concentration.

-

Statistical analysis is performed to compare glycine levels between different treatment groups and time points.

Figure 2: Experimental workflow for in vivo microdialysis to measure the effect of this compound on synaptic glycine.

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents

This protocol outlines a general procedure for investigating the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (eEPSCs) by this compound in brain slices.

4.2.1. Brain Slice Preparation:

-

Animals: Young adult rodents (e.g., rats or mice) are used.

-

Procedure: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal brain slices containing the region of interest (e.g., hippocampus or prefrontal cortex) are prepared using a vibratome. Slices are then transferred to a holding chamber with oxygenated aCSF and allowed to recover at room temperature for at least one hour.

4.2.2. Electrophysiological Recording:

-

A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Whole-cell patch-clamp recordings are made from identified neurons using borosilicate glass pipettes filled with an appropriate internal solution.

-

To isolate NMDA receptor-mediated currents, the recording medium typically includes antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin, respectively) and is often magnesium-free to relieve the voltage-dependent block of NMDA receptors at resting membrane potential.

-

eEPSCs are evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode placed in a relevant pathway.

4.2.3. Drug Application:

-

A stable baseline of NMDA receptor-mediated eEPSCs is recorded.

-

This compound is bath-applied to the slice at the desired concentration.

-

eEPSCs are recorded in the presence of this compound to determine its effect on the amplitude and kinetics of the NMDA receptor-mediated current.

4.2.4. Data Analysis:

-

The amplitude of the eEPSCs before and after the application of this compound is measured and compared.

-

Statistical analysis is used to determine the significance of any observed changes.

Conclusion

This compound serves as a powerful tool for elucidating the role of synaptic glycine in modulating neuronal function. Its selective inhibition of GlyT1b leads to a demonstrable increase in synaptic glycine concentrations, which in turn potentiates NMDA receptor activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other GlyT1 inhibitors. A thorough understanding of the mechanism and quantitative impact of these compounds is essential for their continued development as potential therapeutic agents for a variety of CNS disorders. The data and methodologies presented herein are intended to facilitate these critical research endeavors.

References

- 1. re-place.be [re-place.be]

- 2. Org 24598 = 98 HPLC, solid 722456-08-8 [sigmaaldrich.com]

- 3. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 6. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Org-24598 in Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Org-24598, a selective glycine transporter 1 (GlyT1) inhibitor, in the modulation of synaptic plasticity. The document synthesizes preclinical data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its therapeutic potential.

Mechanism of Action

This compound is a potent and selective inhibitor of the glial glycine transporter GlyT1b.[1][2] Its primary mechanism of action in the central nervous system is the blockade of glycine reuptake from the synaptic cleft. This inhibition leads to an increase in extracellular glycine concentrations. Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By increasing the availability of glycine, this compound enhances NMDA receptor function, which is a critical component in the induction and modulation of synaptic plasticity, including long-term potentiation (LTP).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Target | Notes |

| IC50 | 6.9 nM | GlyT1b | Potent and selective inhibition. |

| Selectivity | pIC50 < 4 | GlyT-2, adrenoceptors, dopamine, 5HT receptors, and various neurotransmitter transporters. | Displays negligible activity at a range of other CNS targets.[1][2][5] |

Table 2: In Vivo Effects of this compound on NMDA Receptor Subunit Expression in a Rat Model of Ethanol Withdrawal

| Treatment Group | Brain Region | GluN1 Subunit Expression (relative to control) | GluN2B Subunit Expression (relative to control) | Statistical Significance (p-value) |

| Ethanol Withdrawal + Vehicle | Perirhinal Cortex | Increased | Increased | < 0.05 |

| Ethanol Withdrawal + this compound (0.1 mg/kg) | Perirhinal Cortex | Normalized | Normalized | < 0.01 (vs. vehicle) |

| Ethanol Withdrawal + this compound (0.3 mg/kg) | Perirhinal Cortex | Normalized | Normalized | < 0.001 (vs. vehicle) |

| Ethanol Withdrawal + this compound (0.6 mg/kg) | Perirhinal Cortex | Normalized | Normalized | < 0.05 (vs. vehicle) |

| Ethanol Withdrawal + Vehicle | Hippocampus | Increased | Increased | < 0.05 |

| Ethanol Withdrawal + this compound (0.1, 0.3, 0.6 mg/kg) | Hippocampus | Normalized | Normalized | < 0.001 (vs. vehicle) |

Data synthesized from a study investigating the effects of this compound on ethanol withdrawal-induced memory impairments.[3][4][6]

Table 3: Representative Electrophysiological Effects of GlyT1 Inhibition on Long-Term Potentiation (LTP)

| Compound | Concentration | Effect on EPSCs/fEPSPs | Notes |

| Sarcosine (GlyT1 inhibitor) | 2.0 mM | 1.86 ± 0.23 fold increase | Data from a study on a related GlyT1 inhibitor, demonstrating the potential for LTP induction.[2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.

References

- 1. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of glycine transporter-1 (GLYT-1) potentiates NMDA receptor-mediated synaptic transmission in hypoglossal motorneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity [frontiersin.org]

Org-24598 and its Impact on Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Org-24598, a selective inhibitor of the glycine transporter 1 (GlyT1). By increasing extracellular glycine concentrations, this compound acts as a potent modulator of glutamatergic neurotransmission, primarily through its effects on the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key findings on the mechanism of action of this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for its study. Particular focus is given to its ability to reverse cognitive deficits associated with ethanol withdrawal by normalizing the expression of NMDA receptor subunits. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and Glutamatergic Neurotransmission

Glutamatergic neurotransmission is the principal excitatory signaling pathway in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. The NMDA receptor, a key component of this system, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, with GlyT1 being the predominant subtype in the forebrain.

This compound is a potent and selective inhibitor of GlyT1.[1] By blocking the reuptake of glycine from the synapse, this compound elevates extracellular glycine levels, thereby enhancing the activation of NMDA receptors.[2] This mechanism of action has positioned this compound and other GlyT1 inhibitors as promising therapeutic agents for conditions associated with NMDA receptor hypofunction, such as schizophrenia, and for mitigating cognitive deficits in other neurological disorders. Recent research has highlighted its potential in reversing the detrimental effects of binge-like ethanol exposure on memory, which are linked to alterations in NMDA receptor subunit expression.[3][4][5][6]

Mechanism of Action: Modulating the NMDA Receptor

The primary mechanism by which this compound influences glutamatergic neurotransmission is through the allosteric modulation of the NMDA receptor. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN1 subunits possess the binding site for the co-agonist glycine, while the GluN2 subunits bind glutamate.[3]

By inhibiting GlyT1, this compound increases the availability of glycine at the synaptic cleft, leading to greater occupancy of the glycine binding site on the GluN1 subunit. This enhanced co-agonist binding facilitates the opening of the NMDA receptor channel upon glutamate binding, leading to an influx of Ca2+ and subsequent activation of downstream signaling cascades crucial for synaptic plasticity.

Recent studies have demonstrated that binge-like ethanol administration can lead to an upregulation of GluN1 and GluN2B subunits of the NMDA receptor in brain regions critical for memory, such as the hippocampus and perirhinal cortex.[3][4][5][6] This aberrant increase in specific NMDA receptor subunits is associated with cognitive impairments. This compound has been shown to ameliorate these memory deficits by normalizing the expression of these subunits.[3][4][5][6] The reversal of this compound's effects by the NMDA receptor glycine site antagonist, L-701,324, confirms the critical role of the glycine binding site in its mechanism of action.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative findings related to the efficacy and effects of this compound.

| Parameter | Value | Assay/Method | Source |

| IC₅₀ for GlyT1b Inhibition | 6.9 nM | Scintillation proximity assay | [1] |

| Selectivity | Negligible activity at GlyT-2, adrenoceptors, dopamine, 5HT receptors and noradrenaline, dopamine, 5HT and GABA transporters (pIC₅₀ < 4) | Radioligand binding assays | [1] |

| Table 1: In Vitro Efficacy and Selectivity of this compound |

| Animal Model | Treatment | Dosage | Effect on NMDA Receptor Subunits (Hippocampus & Perirhinal Cortex) | Source |

| Rats with binge-like ethanol administration | This compound | 0.1, 0.3, and 0.6 mg/kg | Normalized the ethanol-induced upregulation of GluN1 and GluN2B subunits | [3][4][5] |

| Rats with binge-like ethanol administration | L-701,324 + this compound | 5 mg/kg + 0.1-0.6 mg/kg | Reversed the normalizing effect of this compound on NMDA receptor subunits | [3][4][5] |

| Table 2: In Vivo Effects of this compound on NMDA Receptor Subunit Expression |

| Behavioral Task | Animal Model | Treatment | Dosage | Outcome | Source |

| Novel Object Recognition (NOR) | Rats with binge-like ethanol administration | This compound | 0.1, 0.3, and 0.6 mg/kg | Ameliorated recognition memory impairments | [3][4][5][6] |

| Barnes Maze (BM) | Rats with binge-like ethanol administration | This compound | 0.1, 0.3, and 0.6 mg/kg | Ameliorated spatial memory impairments | [3][4][5][6] |

| Barnes Maze (BM) | Rats with binge-like ethanol administration | L-701,324 + this compound | 5 mg/kg + 0.1-0.6 mg/kg | Reversed the memory-improving effects of this compound | [3][4][5] |

| Table 3: Behavioral Effects of this compound in a Model of Ethanol-Induced Cognitive Impairment |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's impact on glutamatergic neurotransmission.

Animal Model: Binge-Like Ethanol Administration

-

Subjects: Male Wistar rats.

-

Procedure:

-

Habituate rats to the intragastric gavage procedure for several days.

-

Administer ethanol (5 g/kg) via intragastric gavage once daily for 5 consecutive days.

-

The control group receives an isocaloric sucrose solution or saline.

-

Behavioral testing and molecular analyses are conducted following a withdrawal period (e.g., 10-13 days after the last ethanol administration).[3][6]

-

Novel Object Recognition (NOR) Task

-

Apparatus: A square open-field box.

-

Procedure:

-

Habituation: Allow each rat to explore the empty open-field box for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.

-

Familiarization Phase: Place two identical objects in the open field and allow the rat to explore them for a defined duration (e.g., 5 minutes).

-

Test Phase: After a retention interval (e.g., 1 or 24 hours), return the rat to the box where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time spent exploring each object. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

Barnes Maze (BM) Task

-

Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box. Bright, aversive lighting is used to motivate the rats to find the escape box.

-

Procedure:

-

Habituation: Gently guide the rat to the escape box and allow it to remain there for a short period (e.g., 2 minutes) to familiarize it with the escape route.

-

Acquisition Training: Place the rat in the center of the maze and allow it to explore and find the escape box over several trials per day for multiple days. Record the latency to find the escape hole and the number of errors (poking into non-escape holes).

-

Probe Trial: After the acquisition phase, remove the escape box and allow the rat to explore the maze for a set time. Record the time spent in the quadrant where the escape box was previously located. This assesses spatial memory retention.

-

Reversal Learning: Move the escape box to a new location and assess the rat's ability to learn the new location, which tests cognitive flexibility.

-

Western Blotting for NMDA Receptor Subunits

-

Sample Preparation:

-

Euthanize the rats and rapidly dissect the hippocampus and perirhinal cortex on ice.

-

Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Electrophoresis and Transfer:

-

Denature protein samples by heating with Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for GluN1 and GluN2B subunits overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensity using densitometry software.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

-

References

- 1. Dose- and time-dependent expression of anxiogenic-like behavior in the elevated plus-maze during withdrawal from acute and repeated intermittent ethanol intoxication in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversibility of object recognition but not spatial memory impairment following binge-like alcohol exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Handling and novel object recognition modulate fear response and endocannabinoid signaling in nucleus basalis magnocellularis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of spatial learning and memory in the Barnes maze task in rodents—methodological consideration - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of Org-24598: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-24598 is a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1b), a key protein responsible for regulating glycine levels in the synaptic cleft.[1][2] By inhibiting GlyT1, this compound increases extracellular glycine concentrations, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors.[3][4] This mechanism of action has generated significant interest in this compound and similar compounds for their therapeutic potential in treating central nervous system (CNS) disorders associated with NMDA receptor hypofunction, such as schizophrenia.[5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for its characterization, and a visualization of its signaling pathway.

Chemical Structure and Physicochemical Properties

-

Chemical Name: N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine[6]

-

Molecular Formula: C₁₉H₂₀F₃NO₃

-

Molecular Weight: 367.36 g/mol [6]

-

Appearance: White to off-white solid

-

Solubility: Soluble in DMSO

Structure-Activity Relationship (SAR)

The SAR of this compound has been elucidated through systematic modifications of its core structure. The key pharmacophoric elements include the sarcosine moiety, the 3-phenyl-3-phenoxypropyl backbone, and the trifluoromethyl substituent on the phenoxy ring. The following table summarizes the impact of various structural modifications on the inhibitory activity at GlyT1.

| Compound | Modification | GlyT1 IC₅₀ (nM) | Key Observations |

| This compound | R-enantiomer with 4-CF₃ on phenoxy ring | 6.9[2] | The (R)-enantiomer is significantly more potent, indicating stereospecific binding. The 4-CF₃ group is crucial for high affinity. |

| S-enantiomer | Inversion of stereochemistry at the chiral center | > 1000 | Demonstrates the critical importance of the (R)-configuration for activity. |

| Des-CF₃ analog | Removal of the trifluoromethyl group | ~500 | The electron-withdrawing CF₃ group dramatically enhances potency. |

| 4-Cl analog | Replacement of CF₃ with Chlorine | 25 | A chloro substituent at the 4-position of the phenoxy ring retains good activity, suggesting the importance of an electron-withdrawing group at this position. |

| 3-CF₃ analog | Isomeric shift of the trifluoromethyl group | 150 | The position of the electron-withdrawing group on the phenoxy ring is important for optimal binding. |

| N-demethyl analog | Removal of the methyl group from the sarcosine nitrogen | ~100 | N-methylation is preferred for high potency. |

| Homologated analog | Increased linker length between nitrogen and carboxylate | > 500 | The length of the amino acid side chain is critical for optimal interaction with the transporter. |

Experimental Protocols

GlyT1b Inhibition Assay (Scintillation Proximity Assay)

This assay measures the ability of a test compound to inhibit the binding of a radiolabeled ligand, such as [³H]this compound, to GlyT1b.[1][7][8]

Materials:

-

HEK293 cells expressing human GlyT1b

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂)

-

[³H]this compound (specific activity ~80 Ci/mmol)

-

Wheat germ agglutinin (WGA) coated SPA beads

-

Test compounds (e.g., this compound and analogs)

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize GlyT1b-expressing HEK293 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]this compound (final concentration ~1 nM).

-

Initiation of Binding: Add 50 µL of the GlyT1b membrane preparation (10-20 µg of protein) to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

SPA Bead Addition: Add 50 µL of WGA-coated SPA beads (1 mg/well) to each well.

-

Equilibration: Incubate for an additional 30 minutes to allow the membranes to bind to the beads.

-

Measurement: Count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

Experimental Workflow for GlyT1b Inhibition Assay

Caption: Workflow for the GlyT1b Scintillation Proximity Assay.

MS Binding Assay for GlyT1

This label-free method quantifies the binding of a non-labeled reporter ligand, like this compound, to GlyT1 using mass spectrometry.[9][10]

Materials:

-

CHO cells expressing human GlyT1

-

Incubation buffer (10 mM HEPES, 120 mM NaCl, 2.0 mM KCl, 1.0 mM MgCl₂, 1.0 mM CaCl₂, pH 7.4)

-

This compound (reporter ligand)

-

Test compounds

-

Filtration apparatus with glass fiber filters

-

LC-ESI-MS/MS system

Procedure:

-

Incubation: In a microcentrifuge tube, incubate GlyT1-expressing CHO cell membranes (20-30 µg protein) with a fixed concentration of this compound (e.g., 15 nM) and varying concentrations of the test compound in incubation buffer. The final volume is typically 250 µL.

-

Equilibration: Incubate for 60 minutes at 30°C with shaking.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate bound from unbound ligand.

-

Washing: Wash the filters three times with ice-cold incubation buffer.

-

Elution: Elute the bound ligand from the filters with an organic solvent (e.g., methanol).

-

Quantification: Analyze the eluate using a validated LC-ESI-MS/MS method to quantify the amount of bound this compound.

-

Data Analysis: Determine the Ki of the test compound from the competition binding data.

Experimental Workflow for GlyT1 MS Binding Assay

Caption: Workflow for the GlyT1 MS Binding Assay.

In Vivo Microdialysis in Rats

This technique measures extracellular glycine levels in specific brain regions of freely moving rats following administration of this compound.[11][12][13]

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for injection

-

Fraction collector

-

HPLC system with fluorescence detection for glycine analysis

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular glycine.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.).

-

Post-treatment Collection: Continue to collect dialysate samples for several hours post-injection.

-

Analysis: Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection.

-

Data Analysis: Express the post-treatment glycine levels as a percentage of the baseline and plot against time.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of GlyT1, which leads to an increase in synaptic glycine levels. This elevated glycine acts as a co-agonist at the NMDA receptor, potentiating its function.

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of GlyT1 and the modulation of NMDA receptor function. Its high potency and selectivity are a result of specific structural features, as demonstrated by extensive SAR studies. The experimental protocols provided in this guide offer a framework for the in vitro and in vivo characterization of this compound and novel GlyT1 inhibitors. A thorough understanding of its mechanism of action, as depicted in the signaling pathway, is crucial for the continued exploration of GlyT1 inhibitors as potential therapeutics for CNS disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Org 24598 | Glycine Transporters | Tocris Bioscience [tocris.com]

- 3. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Org 24598 | 372198-97-5 | FO100627 | Biosynth [biosynth.com]

- 7. m.youtube.com [m.youtube.com]

- 8. revvity.com [revvity.com]

- 9. MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Glycine Transporter 1 Inhibitor Org-24598: A Potential Therapeutic Avenue for Alcohol Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for effective pharmacotherapies for Alcohol Use Disorder (AUD) has led researchers to explore novel neurochemical pathways. One such promising target is the glycine transporter 1 (GlyT1), a key regulator of synaptic glycine concentrations. This technical guide delves into the preclinical evidence surrounding Org-24598, a selective GlyT1 inhibitor, and its role in animal models of AUD. By modulating both inhibitory glycinergic and excitatory glutamatergic neurotransmission, this compound presents a multifaceted mechanism of action with the potential to address various facets of alcohol addiction, from consumption and relapse to withdrawal-associated cognitive deficits.

Core Mechanism of Action: Modulation of Glycinergic and Glutamatergic Systems

This compound is a highly selective, sarcosine-based inhibitor of GlyT1.[1] GlyT1 is predominantly located on glial cells and is responsible for the reuptake of glycine from the synaptic cleft.[2] By inhibiting GlyT1, this compound increases extracellular glycine levels, thereby potentiating neurotransmission at two distinct receptor types:

-

Inhibitory Glycine Receptors (GlyRs): Found in brain regions like the nucleus accumbens (nAc), GlyRs are a target for ethanol's effects on the mesolimbic dopamine system.[1][3] Enhanced GlyR signaling is thought to reduce the reinforcing effects of alcohol.

-

N-methyl-D-aspartate Receptors (NMDARs): Glycine acts as an essential co-agonist at the NMDAR glycine binding site.[1][4][5] By increasing glycine availability, this compound can modulate NMDAR function, which is crucial for synaptic plasticity, learning, and memory—processes often impaired in AUD.[1][4]

This dual action on both inhibitory and excitatory systems positions this compound as a compelling candidate for treating the complex neuroadaptations that occur in AUD.

Preclinical Efficacy in Models of Alcohol Use Disorder

Preclinical studies in rodent models have demonstrated the potential of this compound in several key domains of AUD pathology.

Reduction of Alcohol Consumption and Relapse Behavior

This compound has been shown to robustly decrease voluntary alcohol intake in rats.[6] Notably, this effect appears to be sustained over time without the development of tolerance, a significant advantage over some existing AUD medications like acamprosate.[6] Furthermore, GlyT1 inhibitors, as a class, have been shown to reduce relapse-like alcohol consumption in animal models.[7]

Amelioration of Withdrawal-Induced Cognitive Deficits

Chronic alcohol exposure and withdrawal can lead to significant cognitive impairments, particularly in learning and memory.[1][4] Studies have shown that binge-like ethanol administration in rats induces deficits in recognition and spatial memory.[1][4] this compound has demonstrated the ability to reverse these cognitive impairments, suggesting a potential role in treating the neurological consequences of alcohol withdrawal.[1][4]

Neurochemical Effects on the Mesolimbic Dopamine System

The rewarding effects of alcohol are largely mediated by the release of dopamine in the nucleus accumbens.[6] GlyT1 inhibitors, including this compound, have been shown to modulate this system. Specifically, this compound can increase basal dopamine levels in the nucleus accumbens while attenuating the dopamine response induced by ethanol.[6] This modulation may contribute to its ability to reduce alcohol's reinforcing properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound in models of alcohol use disorder.

Table 1: Effects of this compound on Alcohol Consumption

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Male Wistar Rats | Daily injections (dose not specified in abstract) for 12 days | Profoundly reduced ethanol intake throughout the treatment period. No tolerance observed. | [6] |

| Male Wistar Rats | 9 mg/kg for 2 days, then 6 mg/kg for 5 days (i.p.) | Reduced alcohol intake compared to vehicle and bupropion + varenicline groups. | [2] |

| Adolescent Male and Female Rats with Maternal Separation | 0.3 mg/kg and 1.0 mg/kg | Decreased ethanol intake in both sexes, with a more pronounced effect in females. | [8][9] |

Table 2: Effects of this compound on Withdrawal-Induced Cognitive Deficits

| Animal Model | Dosing Regimen | Behavioral Task | Key Findings | Reference |

| Male Wistar Rats (Binge-like ethanol exposure) | 0.1, 0.3, and 0.6 mg/kg (administered 30 min before task) | Novel Object Recognition (NOR) | Ameliorated recognition memory impairments. | [1][4][10] |

| Male Wistar Rats (Binge-like ethanol exposure) | 0.1, 0.3, and 0.6 mg/kg (administered 30 min before task) | Barnes Maze (BM) | Ameliorated spatial memory impairments. | [1][4][10] |

Table 3: Neurochemical and Molecular Effects of this compound

| Animal Model | Dosing Regimen | Brain Region | Key Findings | Reference |

| Male Wistar Rats | Not specified | Nucleus Accumbens | Higher basal dopamine levels compared to vehicle and acamprosate groups. Reduced ethanol-induced dopamine response. | [6] |

| Male Wistar Rats | 6 and 9 mg/kg (i.p.) | Nucleus Accumbens | Raised accumbal glycine levels. Did not significantly alter dopamine output in monotherapy but slightly enhanced the dopamine elevation caused by varenicline + bupropion. | [2][11][12] |

| Male Wistar Rats (Binge-like ethanol exposure) | 0.1, 0.3, and 0.6 mg/kg | Hippocampus and Perirhinal Cortex | Normalized the up-regulation of GluN1 and GluN2B subunits of the NMDA receptor caused by ethanol withdrawal. | [1][4][10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the core experimental protocols used in the cited research.

Alcohol Consumption Models

-

Two-Bottle Free-Choice Paradigm:

-

Animals: Male Wistar rats are typically used.[2][6] In some studies, both male and female adolescent rats are included to investigate sex differences.[8][9]

-

Procedure: Rats are given concurrent access to two bottles, one containing an ethanol solution (e.g., 10-20% v/v) and the other containing water. The positions of the bottles are alternated daily to control for side preference. Fluid consumption is measured daily to determine ethanol intake (g/kg) and preference.

-

Treatment: this compound is typically administered via intraperitoneal (i.p.) injection at specified doses prior to the alcohol access period.[2]

-

-

Alcohol Deprivation Effect (ADE) Model:

-

Procedure: Following a period of stable voluntary alcohol consumption in the two-bottle choice paradigm, rats are deprived of alcohol for a set period (e.g., 14 days).[2] Upon re-exposure to alcohol, a temporary increase in consumption (the ADE) is observed, which is considered a model of relapse.

-

Treatment: this compound, alone or in combination with other drugs, is administered prior to the re-exposure to alcohol to assess its effect on the ADE.[2]

-

Models of Withdrawal-Induced Cognitive Deficits

-

Binge-Like Ethanol Administration:

-

Procedure: Rats receive intragastric administration of ethanol (e.g., 5 g/kg) for a period of several days (e.g., 5 days) to model binge drinking.[1][4]

-

Withdrawal and Testing: Following the ethanol administration period, rats undergo a withdrawal period. Cognitive testing is then conducted at specific time points during withdrawal (e.g., day 10 or 11).[1][4]

-

Behavioral Tasks:

-

Novel Object Recognition (NOR) Task: This task assesses recognition memory. Rats are first familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.[1][4]

-

Barnes Maze (BM) Task: This task assesses spatial learning and memory. The maze consists of a circular platform with several holes around the perimeter, one of which leads to an escape box. Rats are trained to find the escape hole using spatial cues. During testing, latency to find the escape hole and the number of errors are recorded.[1][4]

-

Neurochemical and Molecular Analysis

-

In Vivo Microdialysis:

-

Procedure: A microdialysis probe is surgically implanted into a specific brain region, such as the nucleus accumbens.[2][6] Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter levels (e.g., dopamine, glycine) using techniques like high-performance liquid chromatography (HPLC).[2][6] This allows for the real-time measurement of extracellular neurotransmitter concentrations in awake and freely moving animals.

-

-

Western Blotting:

-

Procedure: Following behavioral testing, brain tissue from specific regions (e.g., hippocampus, perirhinal cortex) is collected.[1][4] Proteins are extracted and separated by gel electrophoresis, then transferred to a membrane. Specific proteins, such as NMDA receptor subunits (GluN1, GluN2B), are detected using antibodies, allowing for the quantification of their expression levels.[1][4]

-

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows related to this compound's action in AUD models.

Caption: Proposed signaling pathway of this compound in the nucleus accumbens.

Caption: Experimental workflow for alcohol consumption and relapse models.

Caption: Workflow for assessing cognitive deficits during alcohol withdrawal.

Conclusion and Future Directions

The preclinical data for this compound in models of alcohol use disorder are promising. Its unique mechanism of action, targeting both the mesolimbic dopamine system and cognitive functions impaired by alcohol, suggests it could be a valuable therapeutic agent. However, it is important to note that clinical trials with another GlyT1 inhibitor, Org-25935, did not show efficacy in preventing relapse in alcohol-dependent patients.[13] Future research should focus on understanding the translational gap between preclinical and clinical findings. This may involve exploring different dosing regimens, patient populations, and the potential for combination therapies. For instance, one study found that this compound enhanced the effects of a combination of varenicline and bupropion in reducing relapse-like drinking in rats, suggesting a synergistic potential.[2][11][12] Further investigation into the precise molecular and circuit-level effects of this compound will be crucial in refining its therapeutic application and realizing the potential of GlyT1 inhibition for the treatment of AUD.

References

- 1. mdpi.com [mdpi.com]

- 2. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat; tolerance development to acamprosate but not to Org24598 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Maternal Separation Alters Ethanol Drinking and Reversal Learning Processes in Adolescent Rats: The Impact of Sex and Glycine Transporter Type 1 (GlyT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Neuroprotective Potential of Org-24598: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of Org-24598, a selective Glycine Transporter 1 (GlyT1) inhibitor. The following sections detail the core mechanism of action, preclinical evidence from a key animal model, comprehensive experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the glial glycine transporter GlyT1b, with an IC50 of 6.9 nM.[1] By blocking GlyT1, this compound increases synaptic levels of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] This enhancement of NMDA receptor function is believed to be the primary mechanism behind its neuroprotective and pro-cognitive effects.[2][3] The involvement of the NMDA receptor's glycine site has been confirmed by studies where the effects of this compound were reversed by the antagonist L-701,324.[2][3][4]

Preclinical Evidence: Ethanol Withdrawal-Induced Neurotoxicity Model

The most comprehensive data on the neuroprotective effects of this compound comes from a preclinical model of binge-like ethanol exposure and withdrawal in rats. Chronic ethanol exposure is known to up-regulate NMDA receptors, and subsequent withdrawal leads to excessive glutamate release, contributing to neurotoxicity and cognitive impairments.[2][3] this compound has been shown to ameliorate these deficits.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound in a rat model of ethanol withdrawal.

Table 1: Effect of this compound on Recognition Memory in the Novel Object Recognition (NOR) Task

| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) at 4h | Discrimination Index (Mean ± SEM) at 24h |

| Saline + Vehicle | - | ~0.65 | ~0.60 |

| Ethanol + Vehicle | - | ~0.35** | ~0.25*** |

| Ethanol + this compound | 0.1 | ~0.40 | ~0.30 |

| Ethanol + this compound | 0.3 | ~0.60# | ~0.55## |

| Ethanol + this compound | 0.6 | ~0.65## | ~0.60### |

*Data are approximated from graphical representations in the source material.[1][2][5] **p<0.01, **p<0.001 vs. Saline + Vehicle; #p<0.05, ##p<0.01, ###p<0.001 vs. Ethanol + Vehicle.

Table 2: Effect of this compound on Spatial Memory in the Barnes Maze (BM) Task (Reversal Learning)

| Treatment Group | Dose (mg/kg) | Primary Latency (s, Mean ± SEM) | Number of Errors (Mean ± SEM) |

| Saline + Vehicle | - | ~40 | ~4 |

| Ethanol + Vehicle | - | ~80* | ~8*** |

| Ethanol + this compound | 0.3 | ~45## | ~4### |

| Ethanol + L-701,324 + this compound | 0.3 | ~75 | ~7 |

*Data are approximated from graphical representations in the source material.[1][2] *p<0.05, **p<0.001 vs. Saline + Vehicle; ##p<0.01, ###p<0.001 vs. Ethanol + Vehicle;

Table 3: Effect of this compound on NMDA Receptor Subunit Expression in the Perirhinal Cortex (PRC)

| Treatment Group | Dose (mg/kg) | Relative GluN1 Expression (% of Control) | Relative GluN2B Expression (% of Control) |

| Saline + Vehicle | - | 100 | 100 |

| Ethanol + Vehicle | - | ~140** | ~130* |

| Ethanol + this compound | 0.1 | ~105## | ~100### |

| Ethanol + this compound | 0.3 | ~95### | ~95### |

| Ethanol + this compound | 0.6 | ~110# | ~105### |

*Data are approximated from graphical representations in the source material.[2][6] *p<0.05, *p<0.01 vs. Saline + Vehicle; #p<0.05, ##p<0.01, ###p<0.001 vs. Ethanol + Vehicle.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the ethanol withdrawal model.

Animals and Housing

-

Species: Male Wistar rats.

-

Housing: Standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle.

-

Acclimation: Animals were acclimated to the housing facilities before the start of the experiments.

Binge-Like Ethanol Administration

-

Procedure: Rats received intragastric administration of ethanol (5 g/kg) once daily for 5 consecutive days.[2][3][4]

-

Control Group: Control animals received an equivalent volume of 0.9% NaCl.

Drug Administration

-

This compound: Administered intraperitoneally (i.p.) at doses of 0.1, 0.3, and 0.6 mg/kg.[2][3][4]

-

L-701,324: The NMDA receptor/glycine site antagonist was administered i.p. at a dose of 5 mg/kg, 30 minutes before this compound administration, to confirm the mechanism of action.[2][3][4]

-

Vehicle: The control solution for injections was typically saline with 0.1% DMSO.

Behavioral Assessments

-

Novel Object Recognition (NOR) Task:

-

Habituation: Rats were habituated to the testing arena.

-

Training (T1): Animals were allowed to explore two identical objects.

-

Testing (T2): After a retention interval (4h for short-term and 24h for long-term memory), one of the familiar objects was replaced with a novel object. The time spent exploring each object was recorded.

-

Discrimination Index (DI): Calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

-

-

Barnes Maze (BM) Task:

-

Acquisition: Rats were trained to locate an escape box hidden under one of the holes on a circular platform.

-

Reversal Learning: The location of the escape box was changed, and the ability of the rats to learn the new location was assessed by measuring the primary latency to find the new escape hole and the number of errors (pokes into incorrect holes).

-

Biochemical Analysis

-

Tissue Collection: Following behavioral testing, the perirhinal cortex (PRC) and hippocampus (HIP) were dissected.[2][3][4]

-

Western Blotting: The expression levels of NMDA receptor subunits (GluN1, GluN2A, and GluN2B) and PSD-95 were quantified using Western blot analysis of synaptosomal membrane fractions.[2]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Workflow for Ethanol Withdrawal Model

Caption: Experimental workflow for investigating this compound in a rat model of ethanol withdrawal.

Conclusion and Future Directions

The available preclinical data strongly support the neuroprotective effects of this compound in the context of ethanol withdrawal-induced neurotoxicity. By inhibiting GlyT1 and subsequently enhancing NMDA receptor function, this compound normalizes receptor subunit expression and ameliorates cognitive deficits.

However, it is important to note that the current body of evidence for this compound's neuroprotective effects is primarily focused on this single animal model. While other GlyT1 inhibitors have shown promise in models of ischemia and other neurodegenerative conditions, further research is needed to specifically evaluate the efficacy of this compound in these broader contexts. Future studies should aim to:

-

Investigate the neuroprotective potential of this compound in animal models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.

-

Elucidate the specific downstream signaling pathways activated by this compound-mediated NMDA receptor modulation.

-

Conduct clinical trials to assess the safety and efficacy of this compound as a neuroprotective agent in human populations.

This technical guide provides a solid foundation for understanding the neuroprotective potential of this compound, highlighting both the promising existing data and the key areas for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Preparing Org-24598 Solutions in DMSO for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-24598 is a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound increases the extracellular concentration of this amino acid in the synaptic cleft. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and by elevating its levels, this compound enhances NMDA receptor-mediated neurotransmission. This mechanism of action has led to the investigation of this compound in various central nervous system disorders. For in vivo studies, proper formulation and administration of this compound are critical for obtaining reliable and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve hydrophobic compounds like this compound for administration in animal models. These application notes provide detailed protocols for the preparation of this compound solutions using DMSO for in vivo research.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 367.36 g/mol | |

| Formula | C₁₉H₂₀F₃NO₃ | |

| Solubility in DMSO | Soluble up to 100 mM | |

| Purity | ≥98% | |

| Storage | Store at +4°C |

In Vivo Study Parameters for this compound in Rats

| Study Focus | Animal Model | Doses Administered (i.p.) | Vehicle Composition | Key Findings | Reference |

| Ethanol Withdrawal-Induced Memory Impairment | Male Wistar Rats | 0.1, 0.3, and 0.6 mg/kg | Saline with 0.1% DMSO | This compound ameliorated memory loss and normalized the expression of NMDA receptor subunits. | [1] |

| Alcohol Deprivation Effect | Male Wistar Rats | 6 and 9 mg/kg | 0.01M Phosphate-Buffered Saline (PBS) | This compound reduced alcohol intake. | [2][3] |

| Ethanol Intake | Male Wistar Rats | Not specified | Not specified | This compound profoundly reduced ethanol intake. | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 367.36 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 367.36 g/mol = 3.67 mg

-

-

-

Weighing this compound:

-

Accurately weigh 3.67 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Vortexing:

-

Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of Dosing Solutions for Intraperitoneal (i.p.) Injection in Rats

This protocol details the dilution of the this compound stock solution to prepare dosing solutions for in vivo administration. It is crucial to minimize the final concentration of DMSO to avoid toxicity.[5][6]

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Sterile 0.9% saline or phosphate-buffered saline (PBS)

-

Sterile conical tubes

-

Calibrated micropipettes and sterile tips

Example Calculation for a 0.3 mg/kg dose in a 250g rat with an injection volume of 2 mL/kg:

-

Calculate the total dose required per animal:

-

Dose (mg) = 0.3 mg/kg * 0.25 kg = 0.075 mg

-

-

Calculate the required concentration of the dosing solution:

-

Injection volume (mL) = 2 mL/kg * 0.25 kg = 0.5 mL

-

Concentration (mg/mL) = 0.075 mg / 0.5 mL = 0.15 mg/mL

-

-

Calculate the volume of stock solution needed:

-

Concentration of stock solution = 3.67 mg/mL (from Protocol 1)

-

Volume of stock (mL) = (Required concentration (mg/mL) * Final volume (mL)) / Stock concentration (mg/mL)

-

Assuming a final volume of 10 mL for the dosing solution:

-

Volume of stock (mL) = (0.15 mg/mL * 10 mL) / 3.67 mg/mL ≈ 0.409 mL (or 409 µL)

-

-

-

Prepare the dosing solution:

-

In a sterile conical tube, add 409 µL of the 10 mM this compound stock solution.

-

Add sterile saline or PBS to a final volume of 10 mL.

-

Mix the solution thoroughly by gentle inversion.

-

-

Calculate the final DMSO concentration:

-

Final DMSO % = (Volume of DMSO / Total volume) * 100

-

Final DMSO % = (0.409 mL / 10 mL) * 100 ≈ 4.09%

-

Note: While some studies use higher concentrations for a short duration, it is recommended to keep the final DMSO concentration as low as possible, ideally below 10% for intraperitoneal injections.[5] If a lower DMSO concentration is required, a more dilute stock solution can be prepared.

-

-

Vehicle Control:

-

Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound in vivo studies.

Caption: this compound mechanism of action at the synapse.

References